molecular formula C21H27N3O2 B1191629 Pimelic Diphenylamide 106 analog

Pimelic Diphenylamide 106 analog

Cat. No.: B1191629
M. Wt: 353.46
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Histone Deacetylase Inhibitors (HDACIs) and Benzamide (B126) Subclasses

The history of HDACis began with the discovery that certain small molecules could induce differentiation and apoptosis in cancer cells by altering gene expression. wikipedia.org Early research identified several classes of compounds with HDAC inhibitory activity, broadly categorized by their chemical structure. These include hydroxamates, cyclic peptides, and short-chain fatty acids. nih.gov

Among these, the benzamide subclass of HDACis represents a significant development. nih.gov Benzamides are a class of synthetic inhibitors that have garnered special attention for their distinct pharmacological properties. nih.govnih.gov Unlike many of the broad-spectrum or "pan-HDAC" inhibitors like the hydroxamate Trichostatin A, benzamides often exhibit greater selectivity, particularly for the class I HDAC enzymes (HDAC1, HDAC2, HDAC3, and HDAC8). nih.govnih.gov This selectivity is a key feature, as it offers the potential for more targeted biological effects. One such benzamide, Entinostat, has been noted for its selective inhibition of class I HDACs and its ability to regulate genes associated with critical cancer-related processes. mdpi.com

The Emergence of Pimelic Diphenylamide Compounds as Research Probes

Within the benzamide family, pimelic diphenylamide compounds have emerged as particularly valuable research probes. nih.gov A key member of this family, known as Pimelic Diphenylamide 106, was identified as a potent, class I-selective HDAC inhibitor. nih.govnih.gov Research has demonstrated its efficacy in cell-based and mouse models for neurodegenerative diseases such as Friedreich's ataxia and Huntington's disease. nih.govnih.gov

What distinguishes Pimelic Diphenylamide 106 and its relatives from other HDACis, such as the well-studied hydroxamate suberoylanilide hydroxamic acid (SAHA), is their kinetic profile. nih.govcaymanchem.com While SAHA exhibits a "fast-on/fast-off" binding mechanism, Pimelic Diphenylamide 106 is a slow, tight-binding inhibitor of HDAC1, HDAC2, and HDAC3. nih.govnih.gov This means the compound binds to the enzyme progressively and remains bound for a longer duration, even after being washed out of the system. caymanchem.com This persistent action and specificity for class I HDACs may explain why pimelic diphenylamides successfully up-regulate certain genes where more potent hydroxamate inhibitors are inactive. nih.govplos.org

The inhibitory activity of Pimelic Diphenylamide 106 is specific to class I HDACs, with no significant activity observed against class II enzymes. nih.govnih.gov This selectivity is a crucial attribute for a research probe aimed at dissecting the specific roles of class I HDACs in cellular processes.

Table 1: Inhibitory Concentration (IC50) of Pimelic Diphenylamide 106 against Class I HDACs IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Data reflects values obtained after prolonged preincubation (1-3 hours).

HDAC IsoformIC50 (nM)
HDAC1150
HDAC2760
HDAC3370
HDAC85,000
Source: nih.govcaymanchem.commedchemexpress.combertin-bioreagent.com

Rationale for Advanced Research on Pimelic Diphenylamide 106 Analog Structures

The unique characteristics of Pimelic Diphenylamide 106 provide a strong rationale for the development and study of its structural analogs. The primary motivation is to build upon its promising profile to create even more refined research tools and potential therapeutic leads. Research into analogs is driven by several key objectives:

Improving Isoform Selectivity: While Pimelic Diphenylamide 106 is class I-selective, there is significant interest in developing analogs with even greater specificity for individual HDAC isoforms, particularly HDAC3. nih.govresearchgate.net HDAC3 is implicated in a range of physiological processes, including neuronal function and metabolism, and highly selective inhibitors are needed to study these functions without confounding effects from the inhibition of HDAC1 and HDAC2. acs.org Research has shown that Pimelic Diphenylamide 106 already has a preference for HDAC3 over HDAC1. nih.govnih.gov

Optimizing Pharmacokinetics: The slow-on, slow-off binding kinetics of compound 106 are a key feature, leading to a more durable biological effect. plos.org Research on analogs aims to fine-tune this kinetic profile to achieve desired durations of action in various experimental systems.

Enhancing Potency and Efficacy: The development of analogs seeks to create compounds that can achieve the desired biological effect, such as the upregulation of specific genes like frataxin in Friedreich's ataxia models, at lower concentrations. plos.org

Understanding Structure-Activity Relationships: By synthesizing and testing a series of structurally related analogs, researchers can map the chemical features responsible for the compound's potency, selectivity, and kinetic properties. This fundamental knowledge is crucial for the rational design of future inhibitors. nih.gov

The study of Pimelic Diphenylamide 106 analogs is not merely an incremental exercise but a strategic effort to develop highly specific and potent probes. These next-generation compounds are essential for dissecting the distinct biological roles of individual class I HDAC enzymes, paving the way for a deeper understanding of epigenetic regulation in both health and disease.

Table 2: Comparison of HDAC Inhibitor Characteristics

CharacteristicPimelic Diphenylamide 106Suberoylanilide Hydroxamic Acid (SAHA)
Inhibitor Class BenzamideHydroxamate
HDAC Class Selectivity Class I selective nih.govnih.govPan-HDAC (though some studies suggest class I specificity) nih.gov
Binding Kinetics Slow, tight-binding nih.govcaymanchem.comFast-on/fast-off nih.govcaymanchem.com
Persistence of Effect Remains bound after wash-out caymanchem.comEffect diminishes quickly after removal
Effect on Frataxin Gene Increases expression nih.govplos.orgInactive at reported IC50 values nih.gov
Source: nih.govnih.govcaymanchem.complos.org

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.46

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Pimelic Diphenylamide 106 Analogs

General Synthetic Routes and Methodological Innovations for Pimelic Diphenylamide Cores

The fundamental structure of Pimelic Diphenylamide 106, chemically named N1-(2-aminophenyl)-N7-p-tolylheptanediamide, consists of a seven-carbon pimelic acid scaffold flanked by two distinct aromatic groups. nih.govnih.gov The synthesis of this core structure and its analogs generally relies on established amide bond formation methodologies.

A primary synthetic strategy involves the sequential acylation of two different amines with a pimelic acid derivative. This process typically begins with the activation of pimelic acid's carboxylic acid groups. A common method is the conversion of the diacid into a more reactive species, such as an acyl chloride, often by using reagents like thionyl chloride. nih.gov This activated intermediate can then be reacted sequentially with the desired amines, for instance, o-phenylenediamine (B120857) and p-toluidine, to form the two distinct amide linkages.

Methodological innovations in this field are often centered on improving reaction efficiency, purity, and the ability to generate diverse libraries of analogs. One such approach is the use of modern coupling agents, which facilitate amide bond formation under milder conditions and with higher yields compared to traditional methods. Another innovative application in the study of these compounds involves the use of trifunctional activity-based chemical probes. nih.gov These probes, which can be attached to the core scaffold, help in identifying the specific biological targets of the inhibitors, such as identifying HDAC3 as the primary target of certain pimelic diphenylamides. nih.gov

The general synthetic approach can be summarized in the following table:

Table 1: General Synthetic Steps for Pimelic Diphenylamide Core

Step Description Key Reagents
1. Activation Conversion of pimelic acid to a more reactive derivative. Thionyl chloride (SOCl₂) or other coupling agents.
2. First Amidation Reaction of the activated pimelic acid with the first amine (e.g., p-toluidine). Amine, Base (e.g., pyridine).
3. Second Amidation Reaction of the mono-amide intermediate with the second amine (e.g., o-phenylenediamine). Second amine, Coupling agents.

Targeted Chemical Modifications and Analog Generation from Pimelic Diphenylamide 106 Scaffold

The generation of analogs from the Pimelic Diphenylamide 106 scaffold is a key strategy to modulate biological activity, selectivity, and pharmacokinetic properties. These modifications are typically focused on the aryl "capping groups" at either end of the pimelic acid linker, as these regions are crucial for interaction with the target protein.

The primary goal of these targeted modifications is often to enhance selectivity for specific histone deacetylase (HDAC) isoforms. Pimelic Diphenylamide 106 is a class I HDAC inhibitor, but achieving selectivity, particularly for HDAC3, has been a major focus of analog development. nih.govnih.gov For example, new analogs have been synthesized to maximize frataxin upregulation, a key therapeutic goal in Friedreich's ataxia. nih.gov

Examples of specific modifications include:

Substitution on the Phenyl Rings: Introducing substituents onto the phenyl capping groups can significantly alter binding affinity and selectivity. For instance, the analog 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide) incorporates a fluorine atom on the o-phenylenediamine ring. This modification was explored to optimize potency and specificity for HDAC3. nih.gov

Replacement of Capping Groups: More significant structural changes involve replacing the entire phenyl capping group with other aromatic or heterocyclic systems. A novel series of inhibitors was developed by replacing a capping group with a chiral oxazoline (B21484) unit, which resulted in compounds with potent, low nanomolar inhibition of HDAC3. acs.org

These derivatization strategies allow for the systematic exploration of the structure-activity relationship (SAR), providing insights into how specific structural features influence biological function.

Table 2: Examples of Pimelic Diphenylamide 106 Analogs and Modifications

Compound Chemical Name Modification from Scaffold 106 Purpose of Modification
106 N1-(2-aminophenyl)-N7-p-tolylheptanediamide - (Parent Scaffold) Baseline HDAC inhibitor activity. nih.gov
109 N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide Structural isomer with altered linker attachment. Optimize efficacy and pharmacological properties. nih.gov
136 N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide Addition of a fluorine atom to the aminophenyl ring. Enhance potency and specificity for HDAC3. nih.gov

| 15k | (S)-N-(2-amino-4-(4,5-dihydro-4-phenyloxazol-2-yl)phenyl)-4-methylbenzamide | Replacement of pimelic diamide (B1670390) linker and one cap with a novel chiral oxazoline cap. | Achieve high potency and selectivity for HDAC3. acs.org |

Advanced Purification and Isolation Techniques for Pimelic Diphenylamide 106 Analogs

The synthesis of Pimelic Diphenylamide 106 analogs yields crude products that require rigorous purification to remove unreacted starting materials, reagents, and side products. This is essential to ensure that biological assays are conducted with compounds of high purity, leading to accurate and reproducible data.

Following the initial workup of the reaction mixture, which may involve extraction and washing, the primary method for purification is column chromatography . This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being moved through the column by a liquid mobile phase (a solvent or mixture of solvents).

Normal-Phase Chromatography: Uses a polar stationary phase (like silica) and a non-polar mobile phase. Non-polar compounds elute first, while polar compounds are retained longer.

Reverse-Phase Chromatography: Uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. Polar compounds elute first. This is particularly useful for purifying the final amide products which have moderate polarity.

For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed. HPLC uses high pressure to pass the solvent through a column packed with smaller particles, providing much higher resolution and separation efficiency than standard column chromatography.

After chromatographic purification, the purity of the final compound is typically assessed using analytical HPLC and its chemical structure is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov The final purified analog is often obtained as a crystalline solid. nih.gov

Table 3: Common Chemical Compounds

Compound Name
Pimelic Diphenylamide 106
N1-(2-aminophenyl)-N7-p-tolylheptanediamide
Suberoylanilide hydroxamic acid (SAHA)
Pimelic acid
o-phenylenediamine
p-toluidine
Thionyl chloride
Pyridine
N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide (Analog 109)
N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide (Analog 136)
Trichostatin A (TSA)

Structure Activity Relationship Sar Studies of Pimelic Diphenylamide 106 Analogs

Elucidation of Key Structural Determinants for Histone Deacetylase (HDAC) Inhibition

Pimelic diphenylamide 106 and its derivatives are competitive, tight-binding inhibitors that show a preference for class I HDACs (HDAC1, 2, and 3) with no significant activity against class II enzymes. nih.govnih.gov Their inhibitory mechanism and potency are highly dependent on specific structural motifs. For instance, compound 106 demonstrates a notable preference for HDAC3, with a Ki of approximately 14 nM, making it about 15 times more potent against HDAC3 than HDAC1. nih.gov The time-dependent nature of their binding means that IC₅₀ values can decrease significantly with longer pre-incubation times, a hallmark of their slow, tight-binding kinetics. nih.gov

Impact of Zinc-Binding Group (ZBG) Modifications on Enzymatic Activity

The quintessential feature of the pimelic diphenylamide class is the acylated ortho-phenylenediamine unit, which functions as the zinc-binding group. nih.gov This moiety is crucial for the inhibitor's enzymatic activity, as it chelates the zinc ion within the catalytic site of the HDAC enzyme. The interaction of this ZBG is a primary determinant of the slow-binding kinetics observed in this class of inhibitors. nih.gov

SAR studies have shown that even minor modifications to this group can significantly alter the inhibitor's activity and selectivity profile. A key example is seen in the comparison of analog 136 with its parent structures. Compound 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide) introduces a fluorine atom onto the ortho-phenylenediamine ring. nih.gov This substitution, while seemingly small, modifies the electronic properties of the ZBG, which in turn influences its interaction with the zinc ion and the active site residues, thereby altering its inhibitory profile against specific HDAC isotypes. nih.govmdpi.com

Role of Linker Region Architecture in Modulating Binding Affinity

The linker region connects the ZBG to the cap group and plays a critical role in correctly positioning the ZBG within the enzyme's catalytic tunnel. In pimelic diphenylamide 106, the linker is a seven-carbon pimelic acid chain. However, studies on analogs have revealed that the length and composition of this linker are key variables for modulating binding affinity.

For example, in analogs 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) and 136 , the pimelic acid linker is replaced by a shorter six-carbon (hexyl) chain. nih.gov This modification directly impacts the molecule's ability to span the distance between the zinc ion and the surface of the enzyme, thereby affecting binding affinity and isotype selectivity. Research has indicated that for ortho-aminoanilide inhibitors, a saturated alkyl chain is a common and effective linker motif for achieving HDAC3 selectivity. nih.gov The architecture of this region is crucial, as linkers that are too long or too short can lead to a loss of potency. nih.gov

Influence of Cap Group Derivatization on Target Selectivity

The cap group, or surface recognition domain, interacts with amino acid residues at the rim of the HDAC active site. Its structure is a major driver of target selectivity. In compound 106 , the cap group is a tolyl moiety. nih.gov In the more recently synthesized analogs 109 and 136 , this is elaborated to a 4-methylbenzamide (B193301) group. nih.gov

This derivatization of the cap group influences how the inhibitor "docks" at the enzyme's surface, creating specific interactions that can favor one isotype over another. For instance, the presence of certain functional groups on the cap, such as N-heterocycles or free amines, can form hydrogen bonds or salt bridges with aspartate residues found near the catalytic tunnel entrance in some HDAC isotypes, thereby enhancing affinity and selectivity. nih.gov The development of HDAC3-selective inhibitors within the ortho-aminoanilide family has been shown to depend on the careful selection of both the linker and the cap group, demonstrating the synergistic relationship between these two structural components in achieving target selectivity. nih.gov

Interactive Data Table: Inhibitory Activity of Pimelic Diphenylamide 106 and Analogs

The table below summarizes the reported IC₅₀ (half-maximal inhibitory concentration) and Ki (inhibition constant) values for pimelic diphenylamide 106 and its analogs against class I HDACs. Note the slow-binding nature of these compounds, where IC₅₀ values can decrease with increased pre-incubation time.

CompoundLinkerZBG ModificationCap GroupTarget HDACIC₅₀KiReference
106 Pimelic (7-carbon)NoneTolylHDAC1150 nM~210 nM nih.gov
HDAC2760 nM- medchemexpress.com
HDAC3370 nM~14 nM nih.gov
109 Hexyl (6-carbon)None4-MethylbenzamideHDAC160 nM (after 1 hr)32 nM nih.gov
HDAC350 nM (after 3 hrs)5 nM nih.gov
136 Hexyl (6-carbon)4-Fluoro4-MethylbenzamideHDAC1-- nih.gov
HDAC3-- nih.gov

Rational Design Principles for Enhanced Selectivity in Pimelic Diphenylamide 106 Analogs

The SAR data from pimelic diphenylamide analogs provide a clear framework for the rational design of next-generation inhibitors with enhanced isotype selectivity. The overarching principle is that selectivity is not dictated by a single component but by the synergistic interplay of the ZBG, linker, and cap group. nih.gov

Targeting the Active Site Floor : The substitution of a serine in HDAC1 with a tyrosine in HDAC3 at the base of the catalytic site presents a key opportunity for designing HDAC3-selective inhibitors. Modifying the ZBG, such as by introducing a fluorine atom as in compound 136 , can alter the interaction with these differing residues to confer selectivity. nih.govmdpi.com

Optimizing Linker and Cap Interactions : Achieving high selectivity for HDAC3 can be accomplished through the strategic selection of a linker and cap group that complements the ortho-aminoanilide ZBG. nih.gov A saturated alkyl linker of optimal length correctly orients the cap group to engage with surface residues unique to a specific isotype. For instance, designing cap groups with moieties capable of forming hydrogen bonds with residues at the tunnel's rim, which may differ between HDAC1 and HDAC3, can be a powerful strategy for enhancing selectivity. nih.gov

Exploiting Kinetic Differences : The slow-binding kinetics of this class can be fine-tuned. The "on-rate" of inhibition for compound 109 was found to be faster for HDAC1 than for HDAC3, demonstrating that structural modifications can modulate the kinetic profile for different isotypes. nih.gov Designing analogs that optimize this time-dependent binding for a specific target could lead to inhibitors with highly specialized and durable effects in a cellular context.

By integrating these principles, researchers can continue to refine the pimelic diphenylamide scaffold to produce highly selective probes and potential therapeutic agents that target individual HDAC isotypes.

Molecular and Biochemical Mechanisms of Action of Pimelic Diphenylamide 106 Analogs

Kinetic Characterization of HDAC Inhibition by Pimelic Diphenylamide 106 Analogs

The inhibitory activity of pimelic diphenylamide 106 is distinguished by its time-dependent nature and the formation of stable enzyme-inhibitor complexes, setting it apart from other classes of HDAC inhibitors like hydroxamates.

Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of Class I histone deacetylases, specifically HDAC1, HDAC2, and HDAC3. pku.edu.cnnih.govmedchemexpress.comnih.gov This characteristic is demonstrated by the time-dependent nature of its inhibitory activity; the calculated IC50 values for compound 106 decrease as the preincubation time with the enzyme increases. nih.gov This behavior is particularly pronounced for HDAC3. nih.gov For instance, without preincubation, the IC50 of inhibitor 106 for HDAC3 was 5.8 μM, a value that progressively decreased with longer incubation periods. nih.gov This contrasts sharply with hydroxamate-based inhibitors, such as suberoylanilide hydroxamic acid (SAHA), which are fast-on/fast-off inhibitors that reach equilibrium rapidly, showing no such time dependence on their IC50 values. nih.govnih.gov This slow-binding nature indicates that a conformational change may occur upon inhibitor binding, leading to a more stable, tightly bound complex. nih.gov

To accurately quantify the potency of slow, tight-binding inhibitors like pimelic diphenylamide 106, inhibition constants (Ki) are determined through kinetic analysis rather than simple IC50 measurements. nih.gov These studies reveal a significant preference for HDAC3. The Ki for HDAC3 is approximately 14 nM, which is about 10- to 15-fold lower than the Ki values for HDAC1 (148 nM) and HDAC2 (102 nM). nih.govnih.govnih.gov

The slow-binding kinetics also result in the formation of long-lived enzyme-inhibitor complexes. nih.gov The stability of these complexes can be expressed by their dissociation half-lives (t½). The complex formed between inhibitor 106 and HDAC3 is notably stable, with a reported half-life of approximately 6 to 8 hours. nih.govnih.gov The inhibitor's complex with HDAC1 is less stable, with a half-life of about 1.5 hours. nih.gov This prolonged residence time on the target enzyme, particularly HDAC3, contributes to a sustained duration of action.

Kinetic Parameters of Pimelic Diphenylamide 106 for Class I HDACs
HDAC IsoformInhibition Constant (Ki)Enzyme-Inhibitor Complex Half-Life (t½)
HDAC1148 (± 36) nM~1.5 hours
HDAC2~102 nMNot Reported
HDAC314 (± 3) nM~6-8 hours

Isoform Selectivity Profiling Against Class I and Class II Histone Deacetylases

Pimelic diphenylamide 106 demonstrates marked selectivity for Class I HDACs over Class II enzymes, with a distinct preference profile even within Class I.

Kinetic analysis confirms that pimelic diphenylamide 106 is a Class I-specific HDAC inhibitor. nih.govnih.gov It shows good inhibitory activity against HDAC1 and HDAC3, weaker activity against HDAC2, and very weak activity toward HDAC8. nih.govmedchemexpress.comscbt.com Crucially, it demonstrates no significant activity against the tested Class II HDACs, including HDAC4, HDAC5, and HDAC7. nih.gov

The kinetic data, particularly the Ki values, unequivocally show that inhibitor 106 has a strong preference for HDAC3. nih.govnih.gov The binding dynamics support this preference; the slow, tight-binding behavior is most significant with HDAC3, suggesting a unique and highly stable interaction forms with this specific isoform. nih.gov A study utilizing a chemical probe derived from compound 106 confirmed that HDAC3 is the primary cellular target, with the probe showing a much stronger association with HDAC3 compared to HDAC1. nih.gov

IC50 Values of Pimelic Diphenylamide 106 for HDAC Isoforms
HDAC IsoformIC50 ValueEnzyme Class
HDAC1150 nMClass I
HDAC2760 nMClass I
HDAC3370 nMClass I
HDAC85 µMClass I
Class II HDACs (4, 5, 7)No ActivityClass II

Note: IC50 values for slow-binding inhibitors are highly dependent on assay conditions, particularly preincubation time. The Ki values provide a more accurate measure of intrinsic potency.

While pimelic diphenylamide 106 is a slow, tight-binding inhibitor for all sensitive Class I HDACs, the precise mechanism of inhibition differs between them. nih.govnih.gov For HDAC1 and HDAC2, the inhibitor behaves as a competitive tight-binding inhibitor. nih.gov This suggests a single-step binding event where the inhibitor competes with the substrate for the active site, eventually forming a stable complex.

In contrast, the inhibition of HDAC3 appears to follow a more complex, two-step mechanism. nih.gov This involves an initial, rapid binding to form an enzyme-inhibitor complex, followed by a slow conformational change that results in an exceptionally stable, final complex. nih.gov This isomerization step is responsible for the pronounced time-dependent inhibition and the extended half-life of the inhibitor-HDAC3 complex.

Molecular Interactions within the HDAC Active Site

The molecular interactions of pimelic diphenylamide 106 within the HDAC active site are characteristic of the benzamide (B126) class of inhibitors. These compounds possess three key structural components: a cap group that interacts with residues at the rim of the active site, a linker region that occupies the substrate tunnel, and a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion at the base of the active site. nih.gov

For pimelic diphenylamide 106, the defining feature is its ortho-aminoanilide moiety, which serves as the ZBG. nih.gov It is proposed that this group interacts directly with the essential Zn2+ ion. nih.gov Structural studies of other benzamide inhibitors complexed with HDACs reveal that the primary amine nitrogen and the adjacent amide oxygen of the ZBG can bi-coordinate with the zinc ion. mdpi.com This interaction is crucial for anchoring the inhibitor in the active site.

The pimelic acid linker chain extends up the narrow, hydrophobic tunnel of the active site, making contact with hydrophobic residues such as Phe152 and Phe208. embopress.org The terminal phenylamide "cap" group interacts with surface residues near the entrance of the active site pocket. nih.gov The slow-on/slow-off kinetics characteristic of this inhibitor class may be attributed to the energy required to disrupt an intramolecular hydrogen bond within the inhibitor's ZBG, which must occur before it can achieve its final, tight-binding conformation with the zinc ion. nih.gov This network of interactions within the catalytic tunnel and with the active site zinc ion underlies the potent and selective inhibition of Class I HDACs by pimelic diphenylamide 106.

Ligand-Enzyme Binding Modes and Conformational Changes

The binding of pimelic diphenylamide 106 analogs to Class I HDACs is a time-dependent process, a feature that sets them apart from the rapid equilibrium achieved by hydroxamate inhibitors like SAHA. nih.gov This slow-binding nature suggests a multi-step interaction mechanism. It is proposed that these inhibitors initially form a loose complex with the enzyme, which is then followed by a slower conformational change that results in a tightly bound enzyme-inhibitor complex. nih.gov

While a crystal structure of a pimelic diphenylamide analog bound to an HDAC is not yet publicly available, insights can be drawn from studies on other benzamide HDAC inhibitors. For these inhibitors, the primary amine nitrogen and the amide oxygen of the benzamide group are thought to bi-coordinate with the zinc ion in the active site of the HDAC enzyme. mdpi.com This interaction is crucial for the inhibitory activity. The slow-on/slow-off kinetics observed with pimelic diphenylamide analogs may be attributed to the disruption of an intramolecular hydrogen bond within the inhibitor molecule, a necessary step for it to adopt the correct conformation for tight binding to the active site. nih.gov

Kinetic studies have revealed that while Pimelic Diphenylamide 106 is a slow, tight-binding inhibitor of HDAC1, HDAC2, and HDAC3, the specific inhibitory mechanisms can differ between these isoforms. For HDAC1 and HDAC2, it behaves as a competitive tight-binding inhibitor. In contrast, its interaction with HDAC3 appears to involve a slow step that leads to the formation of a highly stable complex. nih.gov This suggests a more pronounced conformational change in HDAC3 upon inhibitor binding. This is supported by the observation that the half-life of the enzyme-inhibitor complex is significantly longer for HDAC3 (approximately 8 hours) compared to HDAC1. nih.govnih.gov

The pimelic acid linker, a key structural feature of these analogs, positions the cap and zinc-binding groups within the active site, allowing for optimal interactions with the surrounding amino acid residues. The flexibility of this linker likely plays a role in the induced conformational changes upon binding.

Table 1: Kinetic Parameters of Pimelic Diphenylamide 106 Inhibition

Enzyme IC50 (nM) Ki (nM) Inhibition Mechanism
HDAC1 150 nih.govmedchemexpress.com 148 nih.gov Slow, competitive tight-binding nih.gov
HDAC2 760 nih.govmedchemexpress.com 102 nih.gov Slow, competitive tight-binding nih.gov
HDAC3 370 nih.govmedchemexpress.com 14 nih.govnih.gov Slow, tight-binding with a slow step nih.gov

Data compiled from multiple research findings.

Identification of Critical Residues for Analog Recognition

Molecular modeling and structural comparisons between HDAC isoforms have pointed to a set of key residues that likely contribute to the selective recognition of these analogs. A structural alignment has identified five key residue differences in HDAC3 compared to HDAC1 and HDAC2: Val13, Leu29, Asp92, Tyr107, and Phe199. mdpi.com The presence of Tyr107 in HDAC3, which is a serine in HDAC1 and HDAC2, is particularly noteworthy as it can introduce steric hindrance that affects the binding of inhibitors with larger functional groups. mdpi.com

The differential selectivity of various pimelic diphenylamide analogs, such as RGFP966, which is highly selective for HDAC3, further underscores the importance of these specific residues. researchgate.net The unique chemical features of each analog's cap group can lead to distinct interactions with these non-conserved residues at the entrance and within the active site pocket. For instance, the phenyl group of the benzamide moiety can insert into a "foot pocket" present in HDAC1 and HDAC2, which consists of residues like Tyr29, Met35, Phe114, and Leu144. mdpi.com Variations in the composition of this pocket in HDAC3 could explain the observed selectivity.

Further research, including the determination of co-crystal structures of pimelic diphenylamide analogs with Class I HDACs, will be crucial to definitively map the specific interactions and confirm the precise roles of these critical residues in analog recognition and selectivity.

Table 2: Investigated Pimelic Diphenylamide 106 Analogs and their Selectivity

Compound Name Primary Target(s) Notable Selectivity
Pimelic Diphenylamide 106 HDAC1, HDAC2, HDAC3 Preference for HDAC3 nih.govnih.gov
RGFP966 HDAC3 Highly selective for HDAC3 over HDAC1 and HDAC2 researchgate.net
RGFP968 HDAC1, HDAC2, HDAC3 High potency for HDAC1, -2, and -3 researchgate.net
RGFP963 HDAC1, HDAC2, HDAC3 High potency for HDAC1, -2, and -3 researchgate.net

This table summarizes the selectivity profiles of key analogs discussed in the text.

Cellular and Preclinical in Vitro Investigations of Pimelic Diphenylamide 106 Analogs

Modulation of Histone Acetylation Status in Cellular Models

Histone acetylation is a key epigenetic modification that regulates gene expression. The inhibition of HDACs by pimelic diphenylamide 106 analogs leads to an increase in histone acetylation, which is a primary mechanism of their action. nih.gov

Global and Gene-Specific Histone Hyperacetylation Induction

Pimelic diphenylamide 106 is a class I HDAC inhibitor, showing inhibitory activity against HDAC1, HDAC2, and HDAC3, with a preference for HDAC3. nih.govnih.gov It demonstrates no significant activity against class II HDACs. nih.govnih.gov This selectivity contributes to its specific effects on gene expression.

In cellular models, treatment with pimelic diphenylamide 106 leads to the hyperacetylation of histones, such as histone H3. nih.gov This has been observed in various cell types, including lymphoblastoid cells from Friedreich's ataxia patients and dopaminergic cell lines. nih.govnih.gov The increase in histone acetylation is a direct consequence of the inhibition of HDAC enzymes, which would otherwise remove acetyl groups from histone proteins. nih.gov

HDAC Isoform IC50 (nM) of Pimelic Diphenylamide 106
HDAC1150
HDAC2760
HDAC3370
HDAC85000
HDAC4, 5, 7>180,000
Data sourced from multiple studies. caymanchem.commedchemexpress.combertin-bioreagent.com

Persistence of Histone Acetylation Following Compound Removal

A distinguishing feature of pimelic diphenylamide 106 is its slow, tight-binding inhibition of class I HDACs. nih.govcaymanchem.combertin-bioreagent.com This kinetic property results in a prolonged duration of histone hyperacetylation even after the compound has been removed from the cell culture medium. nih.gov

In studies using lymphoblastoid cells, it was observed that cells treated with pimelic diphenylamide 106 maintained hyperacetylated histone H3 for several hours after the inhibitor was washed away. nih.gov This is in stark contrast to other HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA), where histone acetylation levels quickly return to baseline within an hour of its removal. nih.gov This sustained activity of pimelic diphenylamide 106 suggests that it may have a more lasting impact on gene expression. nih.gov

Gene Expression Regulation in Cell Culture Systems

The induction of histone hyperacetylation by pimelic diphenylamide 106 analogs directly translates to changes in the expression of specific genes.

Upregulation of Specific mRNA Transcripts (e.g., FXN mRNA, VMAT2)

One of the most well-documented effects of pimelic diphenylamide 106 is its ability to upregulate the expression of the frataxin (FXN) gene, which is silenced in Friedreich's ataxia. plos.orgnih.gov In peripheral blood mononuclear cells (PBMCs) from Friedreich's ataxia patients, treatment with pimelic diphenylamide 106 resulted in a significant, dose-dependent increase in FXN mRNA levels. nih.gov For instance, a 10 µM concentration of the compound led to an average 3.6-fold increase in FXN mRNA. nih.gov

Similarly, in dopaminergic cell lines like SH-SY5Y, pimelic diphenylamide 106 has been shown to increase the expression of vesicular monoamine transporter 2 (VMAT2). nih.govmedchemexpress.com This transporter plays a crucial role in the packaging and release of dopamine (B1211576). nih.gov

Cell Line Gene Upregulated Fold Increase Compound Concentration
FRDA Patient PBMCsFXN mRNA~3.6-fold10 µM
SH-SY5YVMAT2Not specifiedNot specified
Data compiled from published research. nih.govnih.gov

Protein Level Modulation in Cellular Contexts

The upregulation of mRNA transcripts by pimelic diphenylamide 106 often leads to a corresponding increase in protein levels. In the context of Friedreich's ataxia, treatment of patient-derived lymphoblastoid cells with this compound not only increased FXN mRNA but also led to a significant, greater than 5-fold increase in frataxin protein levels, particularly 1-2 hours after the removal of the inhibitor. nih.gov

In dopaminergic cells, the increased expression of VMAT2 induced by pimelic diphenylamide 106 resulted in elevated intracellular and synaptosomal dopamine concentrations. nih.gov This suggests that the compound can effectively modulate protein function in a cellular context. nih.gov

Pathway-Specific Mechanistic Studies in Cell-Based Assays

The cellular effects of pimelic diphenylamide 106 analogs are rooted in their ability to modulate specific signaling pathways.

Research indicates that the upregulation of frataxin by these compounds is linked to their effect on the epigenetic changes caused by the GAA repeat expansion in the FXN gene. plos.orgnih.gov This suggests a targeted mechanism of action rather than a general, non-specific effect on transcription.

In dopaminergic systems, the induction of VMAT2 expression by pimelic diphenylamide 106 has been shown to protect cells against cytotoxicity induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+). nih.gov This protective effect is attributed to the enhanced capacity of the cells to sequester and manage dopamine, thereby reducing oxidative stress. nih.gov These findings highlight the potential of this class of compounds to modulate pathways relevant to neuroprotection. nih.gov

Characterization of Downstream Signaling Cascades

The inhibition of histone deacetylases (HDACs) by compounds such as Pimelic Diphenylamide 106 analogs triggers a cascade of downstream signaling events, impacting fundamental cellular processes. As class I HDAC inhibitors, these analogs influence pathways that govern cell cycle progression, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). mdpi.comcreative-diagnostics.com

A primary mechanism involves the activation of tumor suppressor pathways. For instance, HDAC inhibition can promote the p53/p21 signaling pathway. mdpi.com The p21 gene (also known as CDKN1A) is a well-established target that is transcriptionally upregulated following treatment with HDAC inhibitors. nih.govnih.gov The resulting p21 protein is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest, providing a mechanism for the anti-proliferative effects observed with these compounds. nih.govnih.gov

Furthermore, these analogs can induce apoptosis through both intrinsic and extrinsic pathways. Research on various HDAC inhibitors shows they can modulate the expression of key apoptosis-related genes, including those in the Bcl-2 and caspase families. mdpi.com Some inhibitors also exhibit anti-angiogenic properties by reducing the expression of critical signaling receptors like vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov

Interestingly, the cellular response to HDAC inhibition can also involve the activation of pro-survival pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, potentially as a resistance mechanism. nih.govnih.gov Studies combining HDAC inhibitors with specific inhibitors of the MAPK and PI3K pathways have demonstrated a synergistic increase in apoptosis, particularly in cancer cells with Ras mutations. nih.govnih.gov This highlights the complex interplay between HDACs and major cellular signaling networks.

Specifically for Pimelic Diphenylamide 106 (also known as TC-H 106), research has shown it modulates dopamine concentrations by inducing the expression of Vesicular Monoamine Transporter 2 (VMAT2). This action protects dopamine-producing cells, suggesting a role in modulating neuropsychiatric signaling pathways. medchemexpress.com

Investigation of Epigenetic and Transcriptional Regulatory Networks

Pimelic Diphenylamide 106 and its analogs function as potent epigenetic modulators. Their primary mechanism of action is the inhibition of class I HDAC enzymes (HDAC1, 2, and 3), which play a central role in transcriptional regulation. nih.govnih.gov By blocking the deacetylase activity of these enzymes, the analogs cause an accumulation of acetyl groups on the lysine (B10760008) residues of histone tails. This process, known as histone hyperacetylation, neutralizes the positive charge of the histones, weakening their interaction with negatively charged DNA. The result is a more relaxed, open chromatin structure known as euchromatin, which increases the accessibility of DNA to transcription factors and the transcriptional machinery, leading to altered gene expression. nih.govyoutube.com

A significant finding related to this class of compounds is their ability to reverse aberrant gene silencing in disease models. In Friedreich's ataxia, an inherited neurodegenerative disease, the frataxin (FXN) gene is silenced due to the expansion of a GAA triplet repeat in an intron, which induces the formation of repressive heterochromatin. nih.gov Pimelic Diphenylamide 106 has been shown to reverse this silencing and restore FXN gene expression by inhibiting HDACs, with a particular role identified for HDAC3. nih.govnih.gov

The regulatory effects of these analogs extend beyond histones. HDACs also deacetylate numerous non-histone proteins, including transcription factors like p53 and NF-κβ. mdpi.comnih.gov By inhibiting HDACs, pimelic diphenylamide analogs can alter the acetylation status, and thereby the activity, of these factors, leading to widespread changes in the transcriptional landscape. mdpi.com

Moreover, the impact of HDAC inhibitors on transcriptional networks includes the regulation of non-coding RNAs. Studies have revealed that a significant percentage of microRNAs (miRNAs), which are key regulators of gene expression, are upregulated or downregulated following treatment with HDAC inhibitors. nih.gov This adds another layer of complexity to the epigenetic and transcriptional regulatory networks controlled by these compounds.

Applications of Pimelic Diphenylamide 106 Analogs as Chemical Probes

Pimelic Diphenylamide 106 and its derivatives serve as valuable chemical probes for dissecting the specific functions of class I HDACs. nih.govresearchgate.net A chemical probe is a small molecule used to selectively engage a protein target to study its biological role. The unique inhibitory profile of Pimelic Diphenylamide 106—being a slow, tight-binding inhibitor of class I HDACs with a preference for HDAC3 and no activity against class II—makes it an excellent tool for investigating the consequences of sustained, isoform-selective HDAC inhibition. nih.govnih.govcaymanchem.com

To overcome the challenge of identifying the precise enzymatic targets of these inhibitors in a complex cellular environment, researchers have engineered more sophisticated probes based on the pimelic diphenylamide scaffold. A key development was the creation of a trifunctional, activity-based probe. nih.govnih.gov This probe was designed with three key components:

The pimelic diphenylamide structure to target HDACs.

A photoaffinity labeling group (a benzophenone) that, upon exposure to UV light, covalently crosslinks the probe to its binding target.

An alkyne handle for "click chemistry," allowing for the subsequent attachment of a reporter tag, such as biotin (B1667282) for enrichment or a fluorescent dye for visualization. nih.gov

Using this advanced chemical probe, researchers could specifically isolate and identify the cellular targets of the inhibitor. nih.gov Through a process of photoaffinity labeling in cell extracts, followed by biotin tagging via click chemistry and subsequent enrichment with streptavidin, western blot analysis definitively identified HDAC3 as the primary, high-affinity cellular target of this class of inhibitors. nih.govnih.govresearchgate.net

This application as a chemical probe was instrumental in establishing a direct link between a specific enzyme, HDAC3, and its role in the gene silencing observed in Friedreich's ataxia. nih.govnih.gov By enabling the selective identification and study of individual HDAC isoforms, these probes allow researchers to move beyond general inhibition and probe the distinct biological functions of each enzyme. rsc.orgnih.gov

Data Tables

Inhibitory Activity of Pimelic Diphenylamide 106 Against HDAC Isoforms

HDAC IsoformClassIC₅₀ (nM)Reference
HDAC1I150 medchemexpress.comnih.govabmole.com
HDAC2I760 medchemexpress.comnih.govabmole.com
HDAC3I370 medchemexpress.comnih.govabmole.com
HDAC8I5000 caymanchem.comabmole.com
HDAC4II>180,000 caymanchem.com
HDAC5II>180,000 caymanchem.com
HDAC7II>180,000 caymanchem.com

Preclinical in Vivo Mechanistic Explorations of Pimelic Diphenylamide 106 Analogs in Advanced Biological Models

Impact on Biomarkers and Molecular Endpoints in Model Organisms

The in vivo efficacy of pimelic diphenylamide analogs is fundamentally linked to their ability to engage their molecular targets—Class I HDACs—and modulate downstream epigenetic and protein expression markers in affected tissues.

Analysis of Target Engagement and Histone Acetylation in Animal Tissues

A primary mechanism of pimelic diphenylamide analogs is the inhibition of HDAC enzymes, which leads to an increase in the acetylation of histones, a key mark of transcriptionally active chromatin. Studies in animal models of neurodegenerative diseases have confirmed this target engagement in relevant tissues.

In the context of Huntington's disease (HD), the analog HDACi 4b was investigated in R6/2(300Q) transgenic mice, which express a mutant form of the huntingtin protein. nih.govpnas.org These mice exhibit histone H3 hypoacetylation, a pathological feature of the disease. Treatment with HDACi 4b successfully reversed this hypoacetylation in the striatum, cortex, and cerebellum, directly linking target engagement with the correction of a key molecular abnormality in the brain. nih.govpnas.org

These findings collectively show that pimelic diphenylamide analogs effectively engage their HDAC targets in vivo, leading to the desired downstream effect of increased histone acetylation in the affected tissues of diseased animal models.

Restoration of Protein Levels in Diseased Animal Models (Mechanistic Focus)

The therapeutic potential of these analogs lies in their ability to translate target engagement into the restoration of crucial proteins that are deficient in specific diseases.

In Friedreich's ataxia models, the primary goal is to restore levels of the frataxin protein. The disease is caused by a GAA repeat expansion that epigenetically silences the FXN gene. plos.orgplos.orgnih.gov Pimelic diphenylamide analogs with HDAC3 specificity can decondense the chromatin at the FXN gene, enabling its transcription. plos.orgnih.gov In KIKI mice, treatment with compound 106 successfully restored both frataxin mRNA and protein to normal, wild-type levels in the central nervous system and heart. plos.org This effect was specific to the disease mechanism, as the compound did not increase frataxin levels in wild-type mice, indicating it acts by directly reversing the repression caused by the GAA repeat. plos.org Further studies with analog 109 in the YG8R FRDA mouse model also confirmed a significant increase in frataxin protein expression in the brain. nih.gov

In a different mechanistic context, compound TC-H 106 was found to increase the expression of Vesicular Monoamine Transporter 2 (VMAT2) in the mouse brain. nih.govmedchemexpress.com VMAT2 is crucial for packaging dopamine (B1211576) into synaptic vesicles, protecting it from oxidation and regulating its concentration. By inducing VMAT2 expression, TC-H 106 was shown to protect dopaminergic cells from oxidative stress and elevate dopamine concentrations, a mechanism relevant for neuropsychiatric disorders. nih.gov

In Huntington's disease models, the focus shifts to the mutant Huntingtin (Htt) protein. The analog HDACi 4b was found to modulate gene networks involved in post-translational modifications, including ubiquitination. nih.gov This modulation is significant because it can influence the stability, accumulation, and clearance of disease-related proteins like Htt. nih.gov Mechanistically, treatment with 4b was shown to prevent the formation of nuclear aggregates of mutant Htt in the brains of N171-82Q transgenic mice, suggesting an effect on protein handling and clearance pathways. nih.gov

Compound AnalogAnimal ModelDisease ContextRestored/Induced ProteinTissueMechanistic FindingReference
106KIKI MouseFriedreich's AtaxiaFrataxin (mRNA and protein)CNS, HeartReverses GAA repeat-induced gene silencing. plos.org
109YG8R MouseFriedreich's AtaxiaFrataxin (protein)BrainIncreases frataxin expression following chronic treatment. nih.gov
HDACi 4bN171-82Q MouseHuntington's Disease(Mutant Htt clearance)BrainPrevents formation of nuclear Htt aggregates. nih.gov
TC-H 106Mouse ModelNeuropsychiatric DisordersVMAT2BrainInduces VMAT2 expression, protecting dopaminergic cells. nih.govmedchemexpress.com

Pharmacodynamic Evaluation of Sustained Target Inhibition

A defining characteristic of the pimelic diphenylamide class of HDAC inhibitors is their kinetic profile, described as "slow-on, slow-off". nih.govplos.org This property means the compounds bind progressively and remain attached to their target enzymes for an extended period, even after the compound has been cleared from circulation. nih.govcaymanchem.com This leads to a sustained pharmacodynamic effect, namely prolonged histone hyperacetylation. nih.govplos.org

In vivo studies have substantiated this sustained activity. Research on compounds 109 and 136 in Friedreich's ataxia models demonstrated that their effects on frataxin mRNA and protein upregulation, as well as on histone acetylation, persisted well beyond the period of direct drug exposure. plos.orgnih.gov This observation is critical for therapeutic development, as it suggests that intermittent, rather than continuous, dosing schedules may be sufficient to maintain a therapeutic effect. plos.orgnih.gov This durable inhibition of HDACs in target tissues is a key advantage of this class of compounds, potentially offering a wider therapeutic window. nih.gov

Mechanistic Insights into Cellular and Tissue-Level Processes in Animal Models

The molecular changes induced by pimelic diphenylamide analogs translate into broader corrective effects at the cellular and tissue levels in animal models.

In Huntington's disease R6/2 mouse models, treatment with HDACi 4b was shown to attenuate the gross atrophy of the striatum, a key brain region affected in the disease. nih.govpnas.orgplos.org This demonstrates a neuroprotective effect at the tissue level. The mechanism for this is believed to be multifactorial, stemming from the correction of transcriptional dysregulation caused by the mutant Htt protein. nih.govpnas.org Furthermore, studies in N171-82Q HD mice suggest that HDACi 4b 's mechanism involves the modulation of the ubiquitin-proteasomal and autophagy systems. nih.gov By influencing these cellular protein clearance pathways, the compound can reduce the accumulation of toxic mutant Htt aggregates, a central event in HD pathology. nih.gov

In a separate line of investigation, TC-H 106 demonstrated a clear cellular and behavioral impact in a mouse model of ADHD-like behaviors. By inducing VMAT2 expression, the compound increased both intracellular and synaptosomal dopamine concentrations. nih.gov This enhanced dopamine regulation provided protection against dopaminergic cell death from oxidative stress and led to the attenuation of hyperactivity and impulsivity in the animals. nih.govmedchemexpress.com

Compound AnalogAnimal ModelDisease ContextCellular/Tissue-Level MechanismReference
106KIKI MouseFriedreich's AtaxiaReversal of disease-associated gene expression profile towards wild-type levels in brain, cerebellum, and heart. plos.orgmdpi.com
HDACi 4bR6/2 MouseHuntington's DiseaseAttenuation of striatal atrophy and correction of transcriptional abnormalities caused by mutant Htt. nih.govpnas.orgplos.org
HDACi 4bN171-82Q MouseHuntington's DiseaseModulation of ubiquitin-proteasomal and autophagy pathways, preventing nuclear Htt aggregate formation. nih.gov
TC-H 106ADHD-like Mouse ModelNeuropsychiatric DisordersProtection of dopaminergic cells via VMAT2 induction, leading to reduced hyperactivity and impulsivity. nih.govmedchemexpress.com

Advanced Analytical and Biophysical Characterization of Pimelic Diphenylamide 106 Analogs and Their Interactions

Quantitative Proteomic Approaches for Target Identification and Interactome Mapping

A prominent technique employed for target identification of a pimelic diphenylamide 106 analog involves the use of an activity-based profiling probe (ABPP). This approach utilizes a chemically modified version of the inhibitor that allows for the capture and subsequent identification of its binding partners. For instance, a study utilized an ABPP version of compound 106, along with a control probe lacking the critical 2-amino group required for HDAC inhibition, to specifically isolate target proteins from neural stem cell lysates.

To differentiate specific targets from non-specific binding proteins, a quantitative proteomic method combining dimethyl stable isotope-labeling with multidimensional protein identification technology (MudPIT) was employed. This powerful combination allows for the precise quantification of proteins captured by the active probe relative to the inactive control probe. Through this methodology, a large number of proteins that specifically bind to the this compound probe can be identified, providing a comprehensive map of its interactome.

Table 1: Key Findings from Quantitative Proteomic Analysis of a this compound Probe

Analytical ApproachKey Findings
Activity-Based Profiling Probe (ABPP)Successful synthesis of an active probe and an inactive control probe to specifically capture binding partners.
Dimethyl Stable Isotope-LabelingEnabled precise quantification of proteins specifically interacting with the active probe compared to the control.
Multidimensional Protein Identification Technology (MudPIT)Allowed for the identification of a large number of proteins, providing a broad view of the compound's interactome.
Target IdentificationConfirmed engagement with known targets and revealed novel interacting proteins involved in transcriptional regulation and post-transcriptional mRNA processing.

Spectroscopic and Spectrometric Analysis of Compound-Target Complexes

Understanding the biophysical nature of the interaction between an inhibitor and its target is fundamental to rational drug design. Spectroscopic and spectrometric techniques provide detailed insights into the binding kinetics, affinity, and structural changes that occur upon complex formation. For pimelic diphenylamide 106, these analyses have revealed a distinct and advantageous inhibitory mechanism compared to other classes of HDAC inhibitors.

Kinetic studies have characterized pimelic diphenylamide 106 as a slow, tight-binding inhibitor of class I HDACs, specifically HDAC1, HDAC2, and HDAC3. nih.govmedchemexpress.com Unlike fast-on/fast-off inhibitors such as the hydroxamate-based Suberoylanilide Hydroxamic Acid (SAHA), compound 106 exhibits a time-dependent inhibition, where the inhibitory potency (IC50) decreases with longer pre-incubation times with the enzyme. This slow-binding characteristic is particularly pronounced for HDAC3.

The tight-binding nature of the interaction is further evidenced by the long half-life of the enzyme-inhibitor complex. For the complex between pimelic diphenylamide 106 and HDAC3, the half-life has been determined to be approximately 8 hours. This prolonged engagement with the target enzyme can lead to a sustained biological effect even after the free compound has been cleared from the system.

Table 2: Kinetic and Affinity Parameters of Pimelic Diphenylamide 106 for Class I HDACs

HDAC IsoformIC50 (nM)Ki (nM)Binding CharacteristicsHalf-life of Complex
HDAC1150148Slow, tight-binding, competitiveNot specified
HDAC2760~102Slow, tight-binding, competitiveNot specified
HDAC337014Slow, tight-binding, forms a stable complex~8 hours

High-Throughput Screening Methodologies for Analog Prioritization

The discovery and development of novel drug candidates often begin with the screening of large libraries of chemical compounds. For prioritizing analogs of pimelic diphenylamide 106, a tiered screening cascade is typically employed, starting with high-throughput biochemical assays and progressing to more complex cell-based and phenotypic screens.

Biochemical Assays: The initial step in prioritizing pimelic diphenylamide analogs often involves high-throughput biochemical assays to assess their inhibitory activity against specific HDAC isoforms. Fluorogenic assays are commonly used, where the deacetylation of a fluorogenic substrate by the HDAC enzyme results in a fluorescent signal. The ability of a test compound to inhibit this signal provides a measure of its potency. These assays are readily adaptable to high-throughput formats, allowing for the rapid screening of thousands of compounds.

Cell-Based Assays: Promising candidates from biochemical screens are then advanced to cell-based assays to evaluate their activity in a more physiologically relevant context. These assays can measure the ability of the compounds to induce histone hyperacetylation in cells, a direct downstream consequence of HDAC inhibition. High-content imaging is a powerful technique used in this stage, where automated microscopy and image analysis are used to quantify changes in histone acetylation levels within individual cells. This approach provides a more holistic view of the compound's cellular effects.

Phenotypic Screens: Ultimately, the goal is to identify compounds that produce a desired therapeutic effect. Phenotypic screens assess the ability of the analogs to elicit a specific biological response in a relevant disease model. For instance, if the therapeutic goal is to address a neurodegenerative disease, a phenotypic screen might involve testing the compounds in a neuronal cell line and measuring their ability to protect against a specific stressor or to promote a desired cellular function.

By employing a carefully designed screening cascade, researchers can efficiently identify and prioritize pimelic diphenylamide 106 analogs with the most promising therapeutic potential for further development.

Future Directions and Emerging Research Avenues for Pimelic Diphenylamide 106 Analogs

Development of Highly Isoform-Selective Pimelic Diphenylamide Analogs

A primary focus of future research is the development of pimelic diphenylamide analogs with enhanced selectivity for specific HDAC isoforms. While pimelic diphenylamide 106 is a known class I HDAC inhibitor with no activity against class II HDACs, achieving greater specificity within class I (HDAC1, HDAC2, and HDAC3) is a critical next step. nih.govresearchgate.net The rationale for pursuing isoform-selective inhibitors lies in the potential to minimize off-target effects and improve therapeutic outcomes. johnshopkins.edunih.gov Different HDAC isoforms have distinct, and sometimes opposing, biological functions. Therefore, selectively targeting the isoform implicated in a specific disease pathology could lead to more effective and less toxic treatments. johnshopkins.edunih.gov

The development of such analogs will likely involve structure-based drug design, leveraging the subtle differences in the active sites of HDAC isoforms. nih.govrsc.org Researchers are exploring modifications to the chemical structure of pimelic diphenylamide to create compounds that preferentially bind to one isoform over others. nih.gov For instance, two novel pimelic diphenylamide-based compounds, RGFP968 and RGFP963, have shown high potency for HDAC1, -2, and -3, with minimal activity against other HDACs. researchgate.net Further refinement of these and other analogs holds the key to unlocking the full therapeutic potential of this class of inhibitors.

Exploration of Novel Binding Modes and Kinetic Profiles

Understanding the precise manner in which pimelic diphenylamide analogs interact with their target enzymes is crucial for rational drug design. Pimelic diphenylamide 106 is characterized as a slow, tight-binding inhibitor of class I HDACs, a feature that distinguishes it from fast-on/fast-off inhibitors like the hydroxamate suberoylanilide hydroxamic acid (SAHA). nih.govnih.govmedchemexpress.cn This slow-on/slow-off kinetic profile can lead to more sustained target engagement and prolonged downstream effects, such as histone hyperacetylation. researchgate.net

Future research will delve deeper into the binding modes and kinetic profiles of new analogs. This includes investigating how structural modifications influence the on- and off-rates of the inhibitors and their affinity for different HDAC isoforms. nih.gov For example, studies have shown that while pimelic diphenylamide 106 is a slow, tight-binding inhibitor for all class I HDACs, the specific inhibitory mechanisms differ for HDAC3 compared to HDAC1 and HDAC2. nih.gov Unraveling these nuances will be instrumental in designing analogs with tailored kinetic properties for specific therapeutic applications.

Integration with Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of the effects of pimelic diphenylamide analogs, future research will increasingly integrate these studies with multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive picture of the cellular response to HDAC inhibition.

By analyzing changes in gene expression (transcriptomics), protein levels and post-translational modifications (proteomics), and metabolic pathways (metabolomics) following treatment with pimelic diphenylamide analogs, researchers can uncover novel mechanisms of action and identify new therapeutic targets. For instance, proteomic profiling can be used to identify the full spectrum of acetylated proteins, revealing the broader impact of HDAC inhibition beyond histones. nih.gov This integrated approach will be crucial for understanding the complex biological consequences of modulating HDAC activity and for identifying biomarkers that can predict treatment response.

Advanced Preclinical Research into Cellular and Molecular Mechanisms of Action

Building on the foundation of isoform selectivity and kinetic profiling, advanced preclinical research will focus on elucidating the detailed cellular and molecular mechanisms of action of pimelic diphenylamide analogs. This includes investigating their effects on various cellular processes such as cell cycle progression, apoptosis, and differentiation in different disease models. nih.gov

For example, studies have shown that pimelic diphenylamide 106 can protect dopamine (B1211576) cells by inducing the expression of vesicular monoamine transporter 2 (VMAT2), suggesting its potential in neuroprotective strategies. medchemexpress.com Further research will explore the signaling pathways and downstream effector molecules involved in these processes. Techniques such as chemoproteomics can be employed to identify the direct targets of these analogs within the cell and their associated protein complexes. nih.gov This deeper mechanistic understanding is essential for optimizing the therapeutic application of these compounds and for identifying potential combination therapies.

Methodological Advancements in Analog Synthesis and Characterization

The exploration of novel pimelic diphenylamide analogs is intrinsically linked to advancements in their chemical synthesis and characterization. The development of more efficient and versatile synthetic routes will enable the creation of a wider diversity of analogs for screening and optimization. nih.gov This includes the development of methods for introducing specific chemical modifications to fine-tune the properties of the inhibitors.

Furthermore, sophisticated analytical techniques are required for the precise characterization of these new compounds. nih.gov This involves confirming their chemical structure, purity, and, crucially, their inhibitory activity and selectivity against a panel of HDAC isoforms. Advanced techniques in mass spectrometry and structural biology will play a pivotal role in characterizing the interactions between the analogs and their target enzymes at a molecular level.

Q & A

Q. What is the mechanism of action of Pimelic Diphenylamide 106 analog as a histone deacetylase (HDAC) inhibitor?

this compound is a slow, tight-binding inhibitor of class I HDACs (HDAC1, HDAC2, HDAC3). It stabilizes these enzymes in an inactive conformation by interacting with their catalytic pockets. Kinetic studies report Ki values of 148 nM (HDAC1), ~102 nM (HDAC2), and 14 nM (HDAC3), indicating preferential inhibition of HDAC3 . To confirm mechanism, use structural analyses (e.g., X-ray crystallography) or kinetic assays like isothermal titration calorimetry (ITC) to measure binding affinity.

Q. How can researchers validate HDAC inhibition in cellular assays?

  • Methodology :
    • Treat cells with varying concentrations (e.g., 0.1–10 µM) and assess histone acetylation via Western blot (acetyl-H3 or H4 antibodies).
    • Include controls: untreated cells, pan-HDAC inhibitors (e.g., SAHA) for comparison, and isoform-specific siRNA knockdowns to confirm selectivity.
    • Monitor dose-dependent changes in gene expression (e.g., qPCR for HDAC-regulated genes like p21 or BAX) .

Q. What are recommended storage conditions to maintain compound stability?

Store lyophilized powder at -20°C (3-year stability) or 4°C (2-year stability). For dissolved stocks (e.g., in DMSO), use aliquots stored at -80°C (2-year stability) or -20°C (1-year stability). Verify purity (>96% by LCMS) and solubility (e.g., in PBS or cell culture media) before experiments to avoid batch-to-batch variability .

Advanced Research Questions

Q. How to resolve discrepancies in reported inhibitory constants (Ki/IC50) across studies?

  • Example Contradiction : HDAC1 inhibition varies between Ki = 148 nM and IC50 = 150 nM .
  • Strategies :
    • Compare assay conditions: Enzyme sources (recombinant vs. endogenous), substrate concentrations, and incubation times affect kinetics.
    • Use orthogonal methods (e.g., fluorescence polarization vs. ITC) to confirm binding parameters.
    • Validate findings in cellular models with HDAC1/2/3 knockout lines to isolate isoform-specific effects .

Q. How to optimize experimental designs for studying HDAC3-selective inhibition?

  • Key Considerations :
    • Use HDAC3-specific substrates (e.g., SIRT1-independent deacetylase assays) to avoid cross-reactivity.
    • Perform time-course experiments to account for slow-binding kinetics (pre-incubate inhibitor with enzyme for ≥30 minutes).
    • Combine with HDAC3 knockdown/knockout models to confirm phenotypic effects (e.g., apoptosis, cell cycle arrest) .

Q. What methodological approaches distinguish this compound from pan-HDAC inhibitors like SAHA?

  • Comparative Analysis :

    Parameter Pimelic Diphenylamide 106 SAHA (Vorinostat)
    HDAC Class Selectivity Class I (HDAC1/2/3)Pan-HDAC
    Binding Kinetics Slow, tight-binding (Ki ~nM)Rapid, reversible
    Cellular Effects Delayed histone acetylationImmediate acetylation
    • Experimental Tips : Use kinetic assays (e.g., progress curve analysis) and transcriptomic profiling to differentiate temporal effects on gene regulation .

Q. How to address solubility and stability challenges in in vivo models?

  • Strategies :
    • Formulate with biocompatible solvents (e.g., cyclodextrins or PEG-based solutions) to enhance bioavailability.
    • Monitor plasma stability via LCMS and adjust dosing schedules based on pharmacokinetic half-life.
    • Include negative controls (vehicle-only) to rule out solvent toxicity .

Data Interpretation & Validation

Q. How to confirm target engagement in complex biological systems?

  • Approaches :
    • Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with mass spectrometry.
    • Cellular Thermal Shift Assay (CETSA) : Measure HDAC1/2/3 thermal stability shifts post-treatment.
    • Functional Rescue : Overexpress HDAC3 in knockout models to restore enzymatic activity and reverse inhibitor effects .

Q. What statistical methods are recommended for dose-response analyses?

  • Best Practices :
    • Fit data to a sigmoidal curve (e.g., Hill equation) using software like GraphPad Prism.
    • Report EC50/IC50 with 95% confidence intervals.
    • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.